molecular formula C29H34N2O7S B14027756 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate

6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate

Cat. No.: B14027756
M. Wt: 554.7 g/mol
InChI Key: MIZHMXCDWVAYJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves multiple steps, starting from the preparation of the pyranoquinoline core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as 2-hydroxyquinoline and aldehydes . The pyridinium ion is then introduced through a quaternization reaction, followed by the attachment of the hexanoate group via esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate stands out due to its unique combination of a pyranoquinoline core, a pyridinium ion, and a hexanoate group.

Properties

Molecular Formula

C29H34N2O7S

Molecular Weight

554.7 g/mol

IUPAC Name

6-[4-[6,8,8-trimethyl-2-oxo-9-(3-sulfopropyl)pyrano[3,2-g]quinolin-3-yl]pyridin-1-ium-1-yl]hexanoate

InChI

InChI=1S/C29H34N2O7S/c1-20-19-29(2,3)31(12-7-15-39(35,36)37)25-18-26-22(16-23(20)25)17-24(28(34)38-26)21-9-13-30(14-10-21)11-6-4-5-8-27(32)33/h9-10,13-14,16-19H,4-8,11-12,15H2,1-3H3,(H-,32,33,35,36,37)

InChI Key

MIZHMXCDWVAYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=[N+](C=C4)CCCCCC(=O)[O-])CCCS(=O)(=O)O)(C)C

Origin of Product

United States

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